(Rac)-Spirotetramat-enol

説明

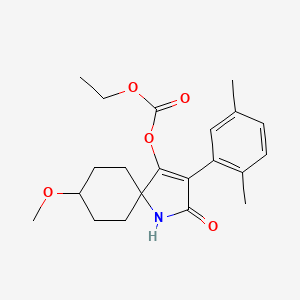

Structure

3D Structure

特性

IUPAC Name |

[3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl] ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5/c1-5-26-20(24)27-18-17(16-12-13(2)6-7-14(16)3)19(23)22-21(18)10-8-15(25-4)9-11-21/h6-7,12,15H,5,8-11H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSVJBIHYWPGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C(=O)NC12CCC(CC2)OC)C3=C(C=CC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044342, DTXSID40861495 | |

| Record name | Spirotetramat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203313-25-1 | |

| Record name | Spirotetramat [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203313251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirotetramat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIROTETRAMAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7KR034OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Rac)-Spirotetramat-enol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of (Rac)-Spirotetramat-enol, the active metabolite of the insecticide Spirotetramat. This document is intended to serve as a resource for researchers and professionals in the fields of agrochemistry, biochemistry, and drug development.

Chemical Structure and Identity

This compound is the biologically active form of the pro-insecticide Spirotetramat. Spirotetramat itself is a keto-enol insecticide developed by Bayer CropScience. In plants, Spirotetramat is hydrolyzed, cleaving the ethoxycarbonyl group to form the enol. This enol form is more stable due to the double bond being within a ring and its conjugation with the amide group and the benzene (B151609) ring.[1] The active insecticide is cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one.[2]

The racemic designation, (Rac), indicates a mixture of stereoisomers. Specifically, it is the cis-isomer that is relevant to its insecticidal activity.

Synonyms:

-

cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one[3][4]

-

Spirotetramat Metabolite BYI08330-cis-enol[3]

-

BYI08330-enol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. For comparison, properties of the parent compound, Spirotetramat, are also included where available.

| Property | This compound | Spirotetramat |

| Molecular Formula | C₁₈H₂₃NO₃[2][4][5] | C₂₁H₂₇NO₅[1][6] |

| Molecular Weight | 301.38 g/mol [4][5] | 373.45 g/mol [6] |

| CAS Number | 203312-38-3[3][4][5] | 203313-25-1[1][6] |

| Melting Point | Decomposes at ~229 °C[5] | 142 °C[1][6] |

| log Kow (Octanol-Water Partition Coefficient) | pH 5: 2.0pH 7: 0.3pH 9: -1.3[6][7] | 2.5[7] |

| Appearance | White solid (typical for related compounds) | Not specified |

| Purity | >95% (HPLC)[3] | Not applicable |

Mechanism of Action: Inhibition of Lipid Biosynthesis

This compound functions as a potent inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the biosynthesis of lipids.[8][9][10] This mode of action places it in Group 23 of the Insecticide Resistance Action Committee (IRAC) classification.[9][11]

By inhibiting ACC, the compound disrupts the formation of fatty acids, which are essential for various physiological processes in insects, including the formation of cell membranes and the cuticle.[9] This disruption leads to a significant decrease in total lipids, ultimately resulting in the death of the insect.[8] The insecticide is particularly effective against immature stages of sucking insects such as aphids, whiteflies, mealybugs, and scale insects.[8][11]

Signaling Pathway Disruption

The following diagram illustrates the metabolic pathway disrupted by this compound.

Caption: Inhibition of Acetyl-CoA Carboxylase by this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are proprietary and not fully disclosed in the public domain, the following outlines the general methodologies referenced in the literature.

Synthesis of Spirotetramat and Formation of the Enol

The synthesis of the parent compound, Spirotetramat, has been reported to start from 2,5-dimethylphenylacetyl chloride and ethyl 1-amino-4-methoxylcyclohexanecarboxylate.[12] The final product of this synthesis is typically amorphous Spirotetramat.

This compound is formed in situ within the target plant through hydrolysis of the ethoxycarbonyl group of Spirotetramat.[1]

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for the analysis of Spirotetramat and its metabolites, including the enol form.

General HPLC Method:

-

Principle: The components are separated by reversed-phase chromatography using a gradient elution. Quantitative evaluation is performed by comparing the peak areas with those of a reference standard using an external standard method.[13]

-

Mobile Phase Example: A gradient of acetonitrile (B52724) and water (with 5 ml 1N sulfuric acid per liter of water) can be used.[13]

-

Detection: UV detection at 240 nm is suitable for quantification.[13]

-

Sample Preparation:

-

A precisely weighed amount of the sample (containing approximately 50 mg of the analyte) is transferred to a 100 mL volumetric flask.[13]

-

The sample is dissolved in about 50 mL of acetonitrile, potentially using an ultrasonic bath for 15 minutes to ensure complete dissolution.[13]

-

The flask is filled to just below the calibration mark with water and mixed.[13]

-

After allowing the solution to reach a stable temperature, the flask is filled to the calibration mark with water.[13]

-

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique is employed for the identification and characterization of Spirotetramat and its impurities.[14][15] UPLC provides higher resolution and sensitivity compared to traditional HPLC, while MS allows for the determination of the molecular weight and fragmentation patterns of the analytes, aiding in their structural elucidation.

The following diagram illustrates a general workflow for the analysis of Spirotetramat and its metabolites.

Caption: A generalized workflow for the analysis of Spirotetramat.

Biological Activity and Applications

This compound is a systemic insecticide, meaning it is absorbed and translocated throughout the plant via both the xylem and phloem.[8][10][11] This ambimobility ensures that the active compound reaches all parts of the plant, including new growth and roots, providing comprehensive protection against sucking insects.[8]

Its unique mode of action makes it a valuable tool for insecticide resistance management when used in rotation with other insecticide classes.[9][10]

Toxicology and Safety

Spirotetramat, the parent compound, has low to moderate acute toxicity.[1] It can be an eye irritant and a potential skin sensitizer.[1] Studies in rats have not shown it to be carcinogenic.[1] It is noted to be harmful to aquatic invertebrates but not to bees.[1]

Conclusion

This compound is the key bioactive metabolite responsible for the insecticidal efficacy of Spirotetramat. Its mechanism of action as an ACC inhibitor provides a distinct mode of action for the control of a broad spectrum of sucking insects. The information provided in this guide serves as a foundational resource for researchers engaged in the study and development of novel agrochemicals and therapeutic agents targeting lipid biosynthesis.

References

- 1. Spirotetramat - Wikipedia [en.wikipedia.org]

- 2. 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one | C18H23NO3 | CID 54708610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spirotetramat Metabolite BYI08330-cis-enol [lgcstandards.com]

- 4. Spirotetramat-enol | CAS 203312-38-3 | LGC Standards [lgcstandards.com]

- 5. accustandard.com [accustandard.com]

- 6. fao.org [fao.org]

- 7. fao.org [fao.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Introduction to Spirotetramat Insecticide: A Modern Approach to Pest Control [hbjrain.com]

- 10. chemicalwarehouse.com [chemicalwarehouse.com]

- 11. pomais.com [pomais.com]

- 12. WO2018188356A1 - Crystalline form of spirotetramat, process for preparation and use thereof - Google Patents [patents.google.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Synthesis of (Rac)-Spirotetramat-enol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for (Rac)-Spirotetramat-enol, a key intermediate and the active form of the insecticide Spirotetramat. The document outlines the crucial steps, reagents, and reaction conditions, presenting quantitative data in a structured format for clarity and comparison. Detailed experimental protocols for the pivotal stages of the synthesis are also provided to facilitate replication and further research.

Core Synthesis Pathway

The synthesis of this compound is a multi-step process that typically begins with the construction of a key spirocyclic intermediate, followed by acylation and subsequent hydrolysis to yield the final enol product. One common and illustrative pathway commences with 4-methoxycyclohexan-1-one, proceeding through a series of reactions including a Bucherer–Bergs reaction, hydrolysis, esterification, acylation, and intramolecular condensation.

A pivotal intermediate in many synthetic routes is cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one. The final step to obtain Spirotetramat involves the acylation of this intermediate with ethyl chloroformate, which is then hydrolyzed to produce the active enol form.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis steps, including reaction yields and conditions.

| Step No. | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Bucherer-Bergs Reaction | 4-methoxycyclohexan-1-one | KCN, (NH₄)₂CO₃ | Ethanol/Water | 50-60 | 24 | ~85 |

| 2 | Hydrolysis | cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione | NaOH | Water | 100 | 12 | ~90 |

| 3 | Esterification | 1-amino-4-methoxycyclohexanecarboxylic acid | SOCl₂, Ethanol | Ethanol | Reflux | 4 | ~92 |

| 4 | Acylation | Ethyl 1-amino-4-methoxycyclohexanecarboxylate | 2,5-dimethylphenylacetyl chloride, Et₃N | Dichloromethane | 0-25 | 2 | ~95 |

| 5 | Intramolecular Condensation (Dieckmann) | Diacylated intermediate | NaH | Toluene | 110 | 6 | ~80 |

| 6 | Acylation to Spirotetramat | cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one | Ethyl chloroformate, Triethylamine (B128534) | Dichloromethane | 20-30 | 0.5-1 | 85[1] |

| 7 | Hydrolysis to Spirotetramat-enol | Spirotetramat | NaOH (aq) | Methanol (B129727)/Water | 25 | 2 | >95 |

Experimental Protocols

Step 6: Synthesis of Spirotetramat from cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one [1]

-

To a solution of cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one (300 g, 1 mol) in 1500 mL of dichloromethane, stir the mixture for 10 minutes at room temperature.

-

Slowly add triethylamine (120 g, 1.2 mol) at a temperature of 20-25°C.

-

Add ethyl chloroformate (135 g, 1.2 mol) dropwise over a period of 30-60 minutes.

-

Stir the mixture at 20-30°C and monitor the reaction progress by HPLC until the conversion of the starting material is greater than 99%.

-

Upon completion, add a mixture of water (650 g) and concentrated hydrochloric acid (40 g) and stir for 20 minutes.

-

Separate the organic phase and evaporate the solvent under atmospheric pressure at 75°C.

-

Add petroleum ether (1000 mL) to the residue and reflux for 30 minutes.

-

Cool the mixture to 30°C at a rate of 15-20°C per hour.

-

Filter the precipitate to obtain Spirotetramat as a white powder.

Step 7: Hydrolysis of Spirotetramat to this compound

Spirotetramat acts as a proinsecticide, and the hydrolysis of the ethyl carbonate group yields the corresponding active 4-hydroxy-pyrrol-2-one, known as Spirotetramat-enol[2][3].

-

Dissolve Spirotetramat in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide (B78521) (1.1 equivalents) dropwise at room temperature.

-

Stir the mixture for 2 hours, monitoring the reaction by TLC or HPLC.

-

Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis Pathway Visualization

The following diagram illustrates the core synthetic route to this compound.

Caption: Synthesis pathway of this compound from 4-methoxycyclohexan-1-one.

Experimental Workflow Visualization

The diagram below outlines the general experimental workflow for a typical synthetic step.

References

Unraveling the Molecular Intrigue: Spirotetramat-Enol's Inhibition of Acetyl-CoA Carboxylase

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirotetramat, a potent systemic insecticide, undergoes a crucial bioactivation step within the target organism, transforming into its active enol form, spirotetramat-enol. This active metabolite then targets a key enzyme in lipid biosynthesis, acetyl-CoA carboxylase (ACCase). This technical guide delves into the precise mechanism of action by which spirotetramat-enol inhibits ACCase, providing a comprehensive overview of the biochemical interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate this process. The information presented herein is intended to support further research and development in the field of insecticide science and drug discovery.

Introduction

Spirotetramat is a member of the tetramic acid class of insecticides, renowned for its unique two-way systemic movement within plants, allowing it to effectively control a wide range of sucking insect pests.[1] Its mode of action lies in the disruption of lipid biosynthesis, a fundamental process for insect growth, development, and reproduction.[2] The primary target of spirotetramat's active metabolite, spirotetramat-enol, is acetyl-CoA carboxylase (ACCase), the rate-limiting enzyme in fatty acid synthesis.[3][4][5] This guide will provide a detailed examination of the molecular interactions between spirotetramat-enol and ACCase.

Bioactivation of Spirotetramat

Spirotetramat itself is a pro-insecticide. Following application and absorption into the plant or insect, it undergoes hydrolysis, converting it into the biologically active spirotetramat-enol.[6] This conversion is essential for its insecticidal activity.

Mechanism of ACCase Inhibition

Acetyl-CoA carboxylase is a biotin-dependent enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a critical precursor for the synthesis of fatty acids. The enzyme has two key catalytic domains: the biotin (B1667282) carboxylase (BC) domain and the carboxyltransferase (CT) domain.

Spirotetramat-enol exerts its inhibitory effect by interacting with ACCase in a highly specific manner. Steady-state kinetic analyses have revealed a dualistic mode of inhibition:

-

Competitive Inhibition with respect to Acetyl-CoA: Spirotetramat-enol acts as a competitive inhibitor of the carboxyltransferase (CT) domain of ACCase.[3][4] This indicates that spirotetramat-enol and the natural substrate, acetyl-CoA, compete for binding to the same active site on the CT domain.

-

Uncompetitive Inhibition with respect to ATP: In contrast, the inhibition by spirotetramat-enol is uncompetitive with respect to ATP, a substrate for the biotin carboxylase (BC) domain.[3] This mode of inhibition suggests that spirotetramat-enol binds to the enzyme-substrate (ACCase-ATP) complex, rather than the free enzyme, at a site distinct from the ATP binding site.

This dual inhibitory mechanism effectively shuts down the production of malonyl-CoA, thereby halting fatty acid synthesis and leading to the eventual death of the insect.

Quantitative Inhibition Data

The inhibitory potency of spirotetramat-enol against ACCase has been quantified in several key pest species. The half-maximal inhibitory concentration (IC50) values demonstrate the high efficacy of this active metabolite.

| Species | Common Name | IC50 Value (nM) | Reference |

| Myzus persicae | Green Peach Aphid | 126 | |

| Spodoptera frugiperda | Fall Armyworm | 102 | |

| Tetranychus urticae | Two-spotted Spider Mite | 123 | |

| Caenorhabditis elegans | Nematode | 50,000 |

Experimental Protocols

The following outlines the key experimental methodologies employed to determine the mechanism of action of spirotetramat-enol on ACCase.

Acetyl-CoA Carboxylase Inhibition Assay

This assay is used to determine the IC50 value of spirotetramat-enol.

Protocol:

-

Enzyme Preparation: Partially purify ACCase from the target organism (e.g., insect tissue or cell cultures) through methods such as ammonium (B1175870) sulfate (B86663) precipitation and size-exclusion chromatography.

-

Reaction Mixture: Prepare a reaction buffer containing HEPES, MgCl₂, ATP, NaHCO₃ (containing ¹⁴C), and dithiothreitol.

-

Inhibitor Addition: Add varying concentrations of spirotetramat-enol (dissolved in a suitable solvent like DMSO) to the reaction mixture. A control with solvent only is also prepared.

-

Initiation of Reaction: Add the purified ACCase enzyme preparation to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by adding a strong acid, such as HCl.

-

Quantification: The amount of ¹⁴C-labeled malonyl-CoA formed is quantified using liquid scintillation counting.

-

Data Analysis: Plot the percentage of ACCase inhibition against the logarithm of the spirotetramat-enol concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Steady-State Kinetic Analysis

This method is used to elucidate the mode of inhibition (competitive, uncompetitive, etc.).

Protocol:

-

Enzyme and Inhibitor Preparation: Prepare the purified ACCase and spirotetramat-enol as described in the inhibition assay protocol.

-

Varying Substrate Concentrations:

-

For Acetyl-CoA Kinetics: Keep the concentrations of ATP and NaHCO₃ constant and saturating. Vary the concentration of acetyl-CoA across a range of values. Perform these assays at different fixed concentrations of spirotetramat-enol (including a zero-inhibitor control).

-

For ATP Kinetics: Keep the concentrations of acetyl-CoA and NaHCO₃ constant and saturating. Vary the concentration of ATP across a range of values. Perform these assays at different fixed concentrations of spirotetramat-enol.

-

-

Reaction and Quantification: Follow the same procedure for initiating, incubating, terminating, and quantifying the reaction as in the inhibition assay.

-

Data Analysis:

-

Generate Lineweaver-Burk or Michaelis-Menten plots of the initial reaction velocity versus substrate concentration for each inhibitor concentration.

-

Analyze the plots to determine the effect of the inhibitor on the apparent Km and Vmax values.

-

Competitive Inhibition: An increase in the apparent Km with no change in Vmax.

-

Uncompetitive Inhibition: A decrease in both the apparent Km and Vmax.

-

Non-competitive Inhibition: A decrease in Vmax with no change in Km.

-

-

Conclusion

Spirotetramat-enol's mechanism of action on acetyl-CoA carboxylase is a well-defined process involving competitive inhibition at the carboxyltransferase domain with respect to acetyl-CoA and uncompetitive inhibition at the biotin carboxylase domain with respect to ATP. This dual inhibition effectively disrupts lipid biosynthesis in target pests. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals in the fields of insecticide development and biochemical toxicology. A thorough understanding of this mechanism is critical for managing insecticide resistance and for the design of novel pest control agents.

References

- 1. Characterization of recombinant human acetyl-CoA carboxylase-2 steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction [biblio.ugent.be]

- 5. Spirotetramat resistance in Myzus persicae (Sulzer) (Hemiptera: Aphididae) and its association with the presence of the A2666V mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Spirotetramat-enol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Spirotetramat-enol, the active metabolite of the insecticide Spirotetramat. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

Spirotetramat is a systemic insecticide belonging to the class of tetramic acid derivatives. Upon application to plants, it is hydrolyzed into its active form, Spirotetramat-enol.[1] This enol is responsible for the insecticidal activity, which occurs through the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis.[2][3] Understanding the physicochemical properties of Spirotetramat-enol is crucial for research into its mode of action, environmental fate, and potential applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Spirotetramat-enol. For comparative purposes, data for the parent compound, Spirotetramat, are also included where available.

| Property | Spirotetramat-enol | Spirotetramat | Source(s) |

| IUPAC Name | cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one | cis-4-(ethoxycarbonyloxy)-8-methoxy-3-(2,5-xylyl)-1-azaspiro[4.5]dec-3-en-2-one | [4] |

| CAS Number | 203312-38-3 | 203313-25-1 | [4][5] |

| Molecular Formula | C₁₈H₂₃NO₃ | C₂₁H₂₇NO₅ | [4][5] |

| Molecular Weight | 301.38 g/mol | 373.48 g/mol | [5] |

| Melting Point | Not available | 142 °C | [6] |

| Boiling Point | Decomposes before boiling | Decomposes at 235 °C | [7][8] |

| Vapor Pressure | Not available | 1.5 x 10⁻⁸ Pa (at 25 °C) | [6] |

| pKa | Not explicitly available; ionizable compound | 10.7 (for the enol group) | [7] |

| Log P (Octanol-Water Partition Coefficient) | 2.0 (at pH 5), 0.3 (at pH 7), -1.3 (at pH 9) | 2.51 (at pH 7) | [1][7] |

| Water Solubility (at 20 °C) | Not explicitly available | 33.5 mg/L (at pH 4), 29.9 mg/L (at pH 7), 19.1 mg/L (at pH 9) | [9] |

| Solubility in Organic Solvents (at 20 °C) | Slightly soluble in Chloroform, DMSO, Methanol | Ethanol: 44 g/L, Acetone: 100-120 g/L, Dichloromethane: >600 g/L | [10] |

Experimental Protocols

The determination of the physicochemical properties listed above generally follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (Log P) - OECD Guideline 107 (Shake Flask Method)

This method is suitable for determining the Log P of ionizable substances like Spirotetramat-enol, where the partitioning behavior is pH-dependent.

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. For ionizable compounds, the determination is carried out at different pH values to understand the distribution of the neutral and ionized forms.

Apparatus:

-

Glassware with stoppers (e.g., centrifuge tubes, separatory funnels)

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

pH meter

Procedure:

-

Preparation of Solutions:

-

Prepare buffer solutions at the desired pH values (e.g., pH 5, 7, and 9).

-

Prepare a stock solution of Spirotetramat-enol in a suitable solvent.

-

Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours, followed by separation of the phases.

-

-

Partitioning:

-

In a suitable vessel, add a known volume of the pre-saturated aqueous buffer and a known volume of the pre-saturated n-octanol.

-

Add a small, accurately measured amount of the Spirotetramat-enol stock solution. The concentration should be low enough to be in the linear range of the analytical method and not to cause saturation in either phase.

-

Securely close the vessel and shake it at a constant temperature (e.g., 25 °C) until equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

-

-

Phase Separation:

-

After shaking, centrifuge the mixture to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of Spirotetramat-enol in each phase using a validated analytical method.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_octanol) to the concentration in the aqueous phase (C_water): P = C_octanol / C_water

-

The Log P is the base-10 logarithm of the partition coefficient.

-

Determination of Water Solubility - OECD Guideline 105 (Flask Method)

This method is used to determine the saturation mass concentration of a substance in water at a given temperature.

Principle: An excess amount of the test substance is equilibrated with water at a constant temperature, and the concentration of the substance in the aqueous solution is determined.

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature water bath or shaker

-

Filtration or centrifugation equipment

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preliminary Test:

-

A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

-

Equilibration:

-

Add an excess amount of Spirotetramat-enol to a flask containing a known volume of water.

-

Place the flask in a constant temperature bath and stir or shake for a predetermined time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand to let undissolved particles settle.

-

Separate the saturated aqueous solution from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

-

Analysis:

-

Determine the concentration of Spirotetramat-enol in the clear aqueous phase using a validated analytical method.

-

-

Calculation:

-

The water solubility is reported as the mass of the substance per volume of water (e.g., in mg/L or g/L).

-

Signaling Pathway and Experimental Workflows

Inhibition of Acetyl-CoA Carboxylase (ACC)

Spirotetramat-enol's primary mode of action is the inhibition of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the first committed step in fatty acid biosynthesis.[2][3] This inhibition disrupts the production of lipids, which are essential for insect growth, development, and reproduction.

Experimental Workflow for Assessing ACC Inhibition

The following diagram illustrates a typical workflow for determining the inhibitory effect of Spirotetramat-enol on ACC activity.

Conclusion

This technical guide has summarized the core physicochemical characteristics of Spirotetramat-enol, providing quantitative data, detailed experimental protocols, and visualizations of its mode of action. The information presented is intended to be a valuable resource for scientists and researchers in the fields of insecticide development, environmental science, and drug discovery. Further research to fill the existing data gaps, particularly concerning the pKa and specific solubility in organic solvents for Spirotetramat-enol, would provide an even more complete understanding of this important molecule.

References

- 1. fao.org [fao.org]

- 2. Spirotetramat (Ref: BYI 08330) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Spirotetramat-enol | CAS 203312-38-3 | LGC Standards [lgcstandards.com]

- 5. Spirotetramat Metabolite BYI08330-cis-enol PESTANAL , analytical standard 203312-38-3 [sigmaaldrich.com]

- 6. The Acetyl-CoA Carboxylase (ACC) Project [tonglab.biology.columbia.edu]

- 7. fao.org [fao.org]

- 8. Spirotetramat - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

An In-depth Technical Guide to the Biological Activity of Spirotetramat and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirotetramat is a systemic insecticide belonging to the tetramic acid chemical class, distinguished by its unique two-way systemic transport (ambimobility) within plants and its novel mode of action.[1][2][3] As a pro-insecticide, Spirotetramat itself possesses limited activity. Following application, it is hydrolyzed within the plant into its primary active metabolite, Spirotetramat-enol.[1][4][5] This enol form is the key toxicant, functioning as a potent inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in lipid biosynthesis.[6][7][8][9] By disrupting this pathway, Spirotetramat-enol effectively halts insect growth and development, reduces fecundity, and leads to the mortality of immature pest stages.[4][10][11] This guide provides a comprehensive overview of the metabolism, mode of action, quantitative efficacy, and relevant experimental protocols associated with Spirotetramat and its metabolites.

Metabolism of Spirotetramat

Upon foliar application, Spirotetramat penetrates the plant cuticle and is rapidly converted into its biologically active form, Spirotetramat-enol (BYI08330-enol), through the cleavage of its ethoxycarbonyl group.[1][4] This conversion is a critical activation step. Spirotetramat-enol is responsible for the compound's unique phloem-systemic (basipetal) and xylem-systemic (acropetal) movement, allowing it to protect new growth and roots from pest infestations.[1][2][4]

The metabolic cascade continues, breaking down Spirotetramat-enol into several other metabolites. The primary degradation products identified in plants and soil include:

-

Spirotetramat-keto-hydroxy (B-keto): Formed through oxidation.[10]

-

Spirotetramat-mono-hydroxy (B-mono): Another product of oxidation.[12]

-

Spirotetramat-enol-glucoside (B-glu): Formed by the conjugation of the enol metabolite with glucose.[10][11]

While Spirotetramat-enol is the only metabolite with significant insecticidal activity, the presence and concentration of all metabolites are relevant for residue analysis and environmental fate studies.[4][12]

Mechanism of Action: Lipid Biosynthesis Inhibition

The insecticidal activity of Spirotetramat is executed by its enol metabolite, which targets and inhibits the enzyme Acetyl-CoA Carboxylase (ACC).[6][7][8] ACC is the rate-limiting enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[9]

By inhibiting the carboxyltransferase (CT) domain of ACC, Spirotetramat-enol prevents the formation of malonyl-CoA, a fundamental building block for the synthesis of long-chain fatty acids.[9] This disruption of lipid biosynthesis has profound consequences for the insect, particularly during juvenile stages, which have high demands for lipids for energy storage, cell membrane formation, and molting.[4][13] The primary effects observed in target pests are:

-

Inhibition of growth and development.[10]

This mode of action is classified by the Insecticide Resistance Action Committee (IRAC) as Group 23.[1][8] Its novelty makes Spirotetramat a valuable tool for managing resistance to other insecticide classes.[7][14]

Quantitative Biological Activity

Spirotetramat's efficacy is primarily against sucking insect pests.[1][15] Its activity is most pronounced against immature life stages, requiring ingestion of treated plant material for effect.[4][8] The following table summarizes representative quantitative data for Spirotetramat and its active enol metabolite against key agricultural pests.

| Compound | Pest Species | Bioassay Type | Metric (Unit) | Value | Citation |

| Spirotetramat | Aphis gossypii (Cotton Aphid) | Systemic Uptake | - | - | [10] |

| Spirotetramat | Bemisia tabaci (Whitefly) | Systemic Uptake | - | - | [4] |

| Spirotetramat | Planococcus ficus (Vine Mealybug) | Systemic Uptake | - | - | [10] |

| Spirotetramat-enol | Aphis craccivora (Cowpea Aphid) | Leaf Dip | LC₅₀ (mmol/L) | ~0.11 (with light) | [16] |

| Spirotetramat | Dysaphis plantaginea (Rosy Apple Aphid) | Field Trial | % Infestation Reduction | ~100% | [17] |

| Spirotetramat | Eriosoma lanigerum (Woolly Apple Aphid) | Field Trial | % Infestation Reduction | 67.9 - 97.7% | [17] |

| Spirotetramat | Various sucking pests | Field Trial (Cotton) | Population Suppression | Significant |

Note: Specific LC₅₀/LD₅₀ values for Spirotetramat and its metabolites are often proprietary or vary significantly based on bioassay methodology. The data presented reflects reported efficacy.

Experimental Protocols

Assessing the biological activity of a systemic insecticide like Spirotetramat requires specific methodologies. Below are outlines for common experimental protocols.

Systemic Uptake and Efficacy Bioassay (for Aphids/Whiteflies)

This protocol assesses the efficacy of Spirotetramat after it has been absorbed and translocated by the host plant.

-

Plant Treatment: Cultivate host plants (e.g., cotton, cabbage) to a suitable size (e.g., 4-6 true leaves). Apply Spirotetramat formulations as a foliar spray or soil drench at various concentrations. Include a control group treated only with the carrier solvent (e.g., water with a non-ionic surfactant).

-

Compound Uptake and Metabolism: Allow a 24-72 hour period for the plant to absorb, translocate, and metabolize the parent compound into Spirotetramat-enol.

-

Insect Infestation: Introduce a known number of target insects (e.g., 20-30 adult aphids) onto a specific leaf of each treated and control plant. Cages may be used to confine the insects.

-

Exposure Period: Maintain the plants in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod) for an exposure period of 3-7 days. Spirotetramat's action is slow, so sufficient time is required.[2][4]

-

Data Collection: Record insect mortality, and also assess sublethal effects such as reduced production of nymphs or honeydew.

-

Data Analysis: Calculate mortality percentages, correcting for control mortality using Abbott's formula. Use probit analysis to determine lethal concentration (LC₅₀) values.

Leaf-Dip Bioassay (for Contact/Ingestion Activity)

This method is often used to determine the intrinsic toxicity of the active metabolite (Spirotetramat-enol) more directly.[18][19]

-

Preparation of Solutions: Prepare serial dilutions of the test substance (e.g., technical grade Spirotetramat-enol) in a suitable solvent (e.g., acetone-water solution with a surfactant like Tween-80).[18]

-

Leaf Disc Treatment: Excise leaf discs from untreated host plants. Dip each disc into a test solution for a standardized time (e.g., 10-20 seconds) and allow them to air dry completely. Control discs are dipped in the solvent-surfactant solution only.

-

Insect Exposure: Place the dried, treated leaf discs into individual petri dishes or ventilated containers lined with moist filter paper. Introduce a set number of test insects onto each disc.

-

Incubation and Assessment: Maintain the containers under controlled environmental conditions. Assess mortality at regular intervals (e.g., 24, 48, 72 hours).

Selectivity and Non-Target Organisms

Spirotetramat generally exhibits a favorable toxicological profile towards many beneficial insects, making it compatible with Integrated Pest Management (IPM) programs.[20] It is considered "soft" on many predatory and parasitic insects.[14] However, some studies note toxicity to predatory mites.[21] Its low acute toxicity to mammals has also been established.[1][22] The primary route of toxicity is through ingestion, meaning non-phytophagous organisms are at lower risk.[8]

Conclusion

The biological activity of Spirotetramat is a multi-step process initiated by its conversion to the active metabolite, Spirotetramat-enol. This key metabolite acts as a potent inhibitor of lipid biosynthesis, a mode of action that is highly effective against a wide range of sucking insect pests, particularly their juvenile stages. Its unique ambimobile systemic properties ensure comprehensive plant protection and contribute to its excellent residual activity. Understanding the metabolic pathway, the specific enzymatic target, and appropriate bioassay methodologies is critical for the effective research, development, and deployment of this important insecticide.

References

- 1. Spirotetramat - Wikipedia [en.wikipedia.org]

- 2. Spirotetramat [lsuagcenter.com]

- 3. The Residue and Dietary Risk Assessment of Spirotetramat and Its Four Metabolites in Cabbage Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one | C18H23NO3 | CID 54708610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Studies of an insecticidal inhibitor of acetyl-CoA carboxylase in the nematode C. elegans [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalwarehouse.com [chemicalwarehouse.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Introduction to Spirotetramat Insecticide: A Modern Approach to Pest Control [hbjrain.com]

- 15. pomais.com [pomais.com]

- 16. Light-triggered release of insecticidally active spirotetramat-enol [html.rhhz.net]

- 17. The effects of oil adjuvant on the degradation of spirotetramat and its metabolites in apple cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]

- 20. Exploring the Applications and Benefits of Spirotetramat Insecticide in Agriculture [cnagrochem.com]

- 21. Selectivity of Insecticides and Miticides / Citrus / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 22. fao.org [fao.org]

Spirotetramat's Keto-Enol Tautomerism: A Deep Dive into its Core Chemistry and Mode of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Spirotetramat, a prominent insecticide from the class of tetramic acid derivatives, owes its efficacy to a fascinating chemical transformation known as keto-enol tautomerism. This guide delves into the fundamental principles of this tautomerism, outlining the activation of Spirotetramat from its pro-insecticidal keto form to its biologically active enol form, and its subsequent mechanism of action. This document provides a comprehensive overview, including quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

The Principle of Keto-Enol Tautomerism in Spirotetramat

Spirotetramat as an active ingredient is, in fact, a pro-insecticide.[1] It is applied in its stable, systemic form, which is essentially a "keto" precursor. Upon ingestion by the target insect pest and within the plant's tissues, Spirotetramat undergoes enzymatic hydrolysis, cleaving an ethyl carbonate group.[1][2] This transformation yields the biologically active enol form, which is the actual inhibitor of lipid biosynthesis in insects.[3][4][5]

The keto-enol tautomerism is a chemical equilibrium between a "keto" form (a molecule containing a carbonyl group) and an "enol" form (a molecule containing a hydroxyl group bonded to a carbon-carbon double bond). For Spirotetramat, this equilibrium heavily favors the enol tautomer under physiological conditions, a crucial aspect for its insecticidal activity. The stability of the enol form is attributed to the conjugation of the double bond with the amide group and the benzene (B151609) ring within its molecular structure.[2]

Physicochemical Properties and Hydrolysis Kinetics

The physicochemical properties of Spirotetramat and its active enol metabolite are critical for its uptake, translocation within the plant, and ultimately its insecticidal efficacy. A summary of these properties is presented in the table below.

| Property | Spirotetramat (Keto-form precursor) | Spirotetramat-enol (Active form) | Reference(s) |

| IUPAC Name | cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate | cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one | [6] |

| Molecular Formula | C₂₁H₂₇NO₅ | C₁₈H₂₃NO₃ | [7] |

| Molar Mass | 373.44 g/mol | 301.38 g/mol | [7][8] |

| Melting Point | 142 °C | Not available | [7] |

| Water Solubility (20°C) | 29.9 mg/L (at pH 7) | pH-dependent | [9] |

| logP (Octanol-Water Partition Coefficient) | 3.97 | 0.3 (at pH 7) | [1][3] |

| pKa | Not applicable | 5.1 | [10] |

The conversion of the pro-insecticide Spirotetramat to its active enol form is a critical step. This hydrolysis is influenced by pH and temperature.

| Parameter | Value | Conditions | Reference(s) |

| Hydrolysis Half-life (DT₅₀) | 8.6 days | pH 7, 25°C | [10][11] |

| Hydrolysis Half-life (DT₅₀) | 1.5 days (in dark controls) | Not specified | [12] |

Experimental Protocols for Studying Keto-Enol Tautomerism

The characterization and quantification of the keto-enol tautomerism of Spirotetramat and similar compounds rely on various spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium in solution.

-

Objective: To determine the ratio of keto and enol forms in different solvents and at various temperatures.

-

Methodology:

-

Prepare solutions of Spirotetramat-enol in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

-

Acquire ¹H and ¹³C NMR spectra for each solution.

-

Identify characteristic signals for both the keto and enol tautomers. For the enol form, the hydroxyl proton signal is a key indicator. For the keto form, the signals corresponding to the α-protons adjacent to the carbonyl group are characteristic.

-

Integrate the distinct proton signals corresponding to each tautomer to calculate their relative concentrations.

-

The equilibrium constant (KT = [enol]/[keto]) can be determined from the ratio of the integrals.

-

To study the effect of temperature, variable-temperature NMR experiments can be performed.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium, as the keto and enol forms exhibit different absorption maxima.

-

Objective: To quantify the keto-enol equilibrium constant.

-

Methodology:

-

Prepare solutions of Spirotetramat-enol in various solvents.

-

Record the UV-Vis absorption spectra of the solutions over a suitable wavelength range (typically 200-400 nm).

-

The enol form, with its extended conjugation, is expected to have a different λmax and a higher molar absorptivity compared to the keto form.

-

By applying the Beer-Lambert law and knowing the molar absorptivity of the pure enol form (which can be estimated or determined under conditions where the equilibrium is shifted completely to the enol side), the concentration of the enol tautomer in the equilibrium mixture can be calculated.

-

The concentration of the keto form can be determined by difference, allowing for the calculation of the equilibrium constant.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used for the separation and quantification of Spirotetramat and its metabolites, including the enol form.

-

Objective: To separate and quantify Spirotetramat and Spirotetramat-enol.

-

Methodology:

-

A reversed-phase HPLC system with a C18 column is typically employed.[13]

-

The mobile phase is often a mixture of acetonitrile (B52724) and water, sometimes with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.[14]

-

Detection is commonly achieved using a photodiode array (PDA) detector or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.[13][15][16]

-

Quantification is performed by comparing the peak areas of the analytes in a sample to those of known concentration standards.

-

Mode of Action: From Pro-insecticide to Lipid Biosynthesis Inhibition

The journey of Spirotetramat from application to the eventual disruption of the target pest's life cycle involves several key steps, as illustrated in the following diagrams.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. benchchem.com [benchchem.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Spirotetramat - Wikipedia [en.wikipedia.org]

- 8. 203312-38-3・Spirotetramat Metabolite M1 Standard・194-18821[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. Spirotetramat (Ref: BYI 08330) [sitem.herts.ac.uk]

- 10. fao.org [fao.org]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. apvma.gov.au [apvma.gov.au]

- 13. An efficient analytical method for analysis of spirotetramat and its metabolite spirotetramat-enol by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Discovery and Development of Spirotetramat: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirotetramat, a groundbreaking insecticide developed by Bayer CropScience, represents a significant advancement in pest management. Belonging to the tetramic acid class of chemistry, it is a systemic insecticide renowned for its unique mode of action and ambimobile translocation within plants. This technical guide provides a comprehensive overview of the discovery, development, and core technical aspects of Spirotetramat, with a focus on its chemical synthesis, mechanism of action, and biological efficacy. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for research and development professionals.

Introduction

Spirotetramat is a systemic insecticide effective against a broad spectrum of sucking insects, including aphids, whiteflies, mealybugs, and scale insects.[1][2][3][4][5][6][7] It was first registered in Tunisia in 2007 and has since become a critical tool in integrated pest management (IPM) programs worldwide.[3] Its novel mode of action as a lipid biosynthesis inhibitor (LBI) makes it particularly valuable for managing insecticide resistance.[2][8] Spirotetramat is the active ingredient in commercial products such as Movento® and Ultor®.[9][10] The cis-isomer of the molecule is the active substance.[10][11][12]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate | [9] |

| CAS Number | 203313-25-1 | [9] |

| Chemical Formula | C21H27NO5 | [9] |

| Molar Mass | 373.449 g·mol−1 | [9] |

| Melting Point | 142 °C (288 °F; 415 K) | [9] |

| Boiling Point | 235 °C (455 °F; 508 K) (decomposes) | [9] |

| Solubility in water | Practically insoluble (0.03 g/L at 20 °C and pH 7) | [9] |

| Acidity (pKa) | 6.9 | [9] |

Chemical Synthesis

The commercial synthesis of Spirotetramat is a multi-step process. One reported method starts from 2,5-dimethylphenylacetyl chloride and ethyl 1-amino-4-methoxylcyclohexanecarboxylate.[13] Another described pathway begins with 8-chloro-1,1-dimethyl-3,4-dihydro-2-benzopyran-5-one.[10]

A high-yield, cost-effective synthesis has been described involving the following key steps:

-

Synthesis of the key intermediate, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione: This is achieved through catalytic hydrogenation, oxidation, and a Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as the starting material.[14]

-

Multi-step conversion to Spirotetramat: The intermediate undergoes hydrolysis, esterification, acylation, intramolecular condensation, and finally O-acylation to yield Spirotetramat with an overall yield of 20.4%.[14]

Experimental Protocol: Synthesis of Spirotetramat-enol

The active form of Spirotetramat within plants is its enol derivative. A protocol for its synthesis for in vitro assays is as follows:

Materials:

-

Technical grade Spirotetramat

-

Appropriate solvents (e.g., methanol)

-

Reagents for hydrolysis (e.g., sodium hydroxide)

-

Acid for neutralization (e.g., hydrochloric acid)

Procedure:

-

Dissolve technical grade Spirotetramat in a suitable solvent such as methanol.

-

Induce hydrolysis of the ethyl carbonate group by adding a base like sodium hydroxide.

-

Monitor the reaction progress using a suitable analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the Spirotetramat-enol.

-

Filter, wash, and dry the resulting solid to obtain pure Spirotetramat-enol.[15]

Mode of Action: Inhibition of Lipid Biosynthesis

Spirotetramat's mode of action is the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in the biosynthesis of fatty acids.[1][2][8][16] This places it in the Insecticide Resistance Action Committee (IRAC) Group 23.[2][4][9]

Upon ingestion by the insect, Spirotetramat is hydrolyzed to its active enol form, spirotetramat-enol.[9][17] This enol form inhibits ACC, thereby disrupting the production of lipids essential for the insect's growth, development, and reproduction.[2][4][8] The lack of lipids leads to a cessation of growth, prevention of molting, and ultimately, the death of the insect, particularly affecting the immature stages.[1][4] Kinetic analysis has shown that spirotetramat-enol acts as a competitive inhibitor with respect to acetyl-CoA, indicating it binds to the carboxyltransferase domain of the ACC enzyme.[16] This unique mode of action makes it a vital tool for managing resistance to other insecticide classes.[1][2]

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Introduction to Spirotetramat Insecticide: A Modern Approach to Pest Control [hbjrain.com]

- 3. grokipedia.com [grokipedia.com]

- 4. pomais.com [pomais.com]

- 5. News - Insecticide-Spirotetramat [bigpesticides.com]

- 6. apvma.gov.au [apvma.gov.au]

- 7. Spirotetramat Insecticide Syngenta Movento Products Manufacturer [hbjrain.com]

- 8. chemicalwarehouse.com [chemicalwarehouse.com]

- 9. Spirotetramat - Wikipedia [en.wikipedia.org]

- 10. Spirotetramat (Ref: BYI 08330) [sitem.herts.ac.uk]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. WO2018188356A1 - Crystalline form of spirotetramat, process for preparation and use thereof - Google Patents [patents.google.com]

- 14. A High-Yield and Cost-Effective Synthesis of Spirotetramat | Semantic Scholar [semanticscholar.org]

- 15. brill.com [brill.com]

- 16. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Spirotetramat|Acetyl-CoA Carboxylase Inhibitor|RUO [benchchem.com]

Toxicological Profile of Spirotetramat-enol in Non-target Organisms: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirotetramat, a systemic insecticide belonging to the chemical class of tetramic acids, is widely used for the control of sucking insects. In plants, spirotetramat is metabolized to spirotetramat-enol, its primary active form. This guide provides a comprehensive toxicological profile of spirotetramat-enol in various non-target organisms, crucial for environmental risk assessment and the development of safer pest control strategies. The information presented herein is a synthesis of publicly available data from regulatory agencies and scientific literature, focusing on quantitative toxicological endpoints, detailed experimental methodologies, and the underlying biochemical pathways of toxicity.

Introduction

Spirotetramat is rapidly converted to spirotetramat-enol in plants through the cleavage of an ester group.[1] This enol form is responsible for the insecticidal activity and is the primary residue component to which non-target organisms are exposed. Understanding the toxicological effects of spirotetramat-enol is therefore paramount for a thorough environmental risk assessment. This document details the toxicity of spirotetramat-enol to a range of non-target organisms, including terrestrial and aquatic invertebrates, vertebrates, and beneficial insects.

Mode of Action

The primary mode of action of spirotetramat-enol is the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in the biosynthesis of lipids.[2][3][4] ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a critical step in the fatty acid synthesis pathway.[2][4] By inhibiting this enzyme, spirotetramat-enol disrupts lipid biosynthesis, leading to impaired development, reduced fecundity, and ultimately, mortality in susceptible insects.[5]

Toxicological Data

The following tables summarize the quantitative toxicity data for spirotetramat-enol in various non-target organisms. The data is compiled from studies submitted to regulatory agencies and peer-reviewed literature.

Aquatic Organisms

Spirotetramat-enol demonstrates varying levels of toxicity to aquatic life. Generally, it is considered to have lower toxicity to fish compared to the parent compound, while showing equivalent or higher toxicity to some aquatic invertebrates.[6][7]

Table 1: Aquatic Toxicity of Spirotetramat-enol

| Species | Test Type | Endpoint | Value (µg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour Acute | LC50 | >100,000 | [8] |

| Zebra Fish (Danio rerio) | 96-hour Acute | LC50 | >100,000 | [8] |

| Daphnia magna (Water Flea) | 48-hour Acute | EC50 | 37,450 | [9] |

| Daphnia magna (Water Flea) | 21-day Chronic | NOEC (Reproduction) | 950 | [9] |

| Mysid Shrimp (Americamysis bahia) | 96-hour Acute | LC50 | 31,000 | [9] |

| Chironomid Midge (Chironomus riparius) | 48-hour Acute | EC50 | 5,400 | [9] |

| Green Algae (Selenastrum capricornutum) | 72-hour | EC50 | >50,000 | [9] |

| Blue-green Algae (Anabaena flos-aquae) | 72-hour | EC50 | >50,000 | [9] |

Terrestrial Invertebrates

Spirotetramat-enol shows low to moderate toxicity to soil-dwelling organisms such as earthworms.

Table 2: Soil Organism Toxicity of Spirotetramat-enol

| Species | Test Type | Endpoint | Value (mg/kg soil) | Reference |

| Earthworm (Eisenia fetida) | 14-day Acute | LC50 | >1000 | [8] |

| Earthworm (Eisenia fetida) | 56-day Chronic | NOEC (Reproduction) | 32 | [8] |

| Earthworm (Eisenia fetida) | 56-day Chronic | EC50 (Reproduction) | 1269 | [8] |

The impact on pollinators is a critical aspect of pesticide risk assessment. Spirotetramat-enol exhibits low acute toxicity to adult honeybees through both contact and oral exposure. However, sublethal effects on larvae have been noted.

Table 3: Honeybee Toxicity of Spirotetramat-enol

| Species | Test Type | Endpoint | Value (µg a.i./bee) | Reference |

| Honeybee (Apis mellifera) - Adult | Acute Contact (48h) | LD50 | >100 | [6] |

| Honeybee (Apis mellifera) - Adult | Acute Oral (48h) | LD50 | >100 | [6] |

| Honeybee (Apis mellifera) - Larvae | Chronic Oral (7-day) | NOAEL | Not specified | [6] |

Vertebrates

Acute and dietary toxicity studies on birds indicate a low toxicity potential for spirotetramat and its enol metabolite.

Table 4: Avian Toxicity of Spirotetramat-enol

| Species | Test Type | Endpoint | Value (mg/kg bw or diet) | Reference |

| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | >2000 mg/kg bw | [6] |

| Mallard Duck (Anas platyrhynchos) | Acute Oral | LD50 | >2000 mg/kg bw | [6] |

| Bobwhite Quail (Colinus virginianus) | 5-day Dietary | LC50 | >5000 mg/kg diet | [6] |

| Mallard Duck (Anas platyrhynchos) | 5-day Dietary | LC50 | >5000 mg/kg diet | [6] |

Studies on laboratory mammals (rats) indicate that spirotetramat is completely metabolized to the enol form. The primary toxicological concerns identified are related to male reproductive toxicity at high doses, which is attributed to the enol metabolite.[10][11][12]

Table 5: Mammalian Toxicity of Spirotetramat-enol (effects attributed to enol metabolite)

| Species | Study Type | Endpoint | Value (mg/kg bw/day) | Observed Effects | Reference |

| Rat | 2-year Chronic | NOAEL (male reproductive) | 79.5 | Testicular/sperm toxicity | [10] |

| Rat | 2-year Chronic | LOAEL (male reproductive) | 400 | Testicular/sperm toxicity | [10] |

Experimental Protocols

Detailed methodologies for the key ecotoxicological studies cited in this guide are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Experimental Workflow for Ecotoxicity Testing

The general workflow for assessing the ecotoxicity of a chemical like spirotetramat-enol follows a tiered approach, starting with laboratory-based acute tests and progressing to more complex chronic and semi-field studies if initial results indicate a potential for risk.

Summaries of Key OECD Test Guidelines

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[11][13][14][15][16]

-

Test Organism: Typically Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: 96-hour LC50.

This test assesses the acute toxicity to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.[6][8][17][18][19]

-

Test Organism: Daphnia magna (<24 hours old).

-

Procedure: Daphnids are exposed to a series of test concentrations in a static system for 48 hours. Immobilization is observed at 24 and 48 hours.

-

Endpoint: 48-hour EC50.

This chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.[10][20][21][22][23]

-

Test Organism: Daphnia magna (<24 hours old).

-

Procedure: Individual daphnids are exposed to various concentrations of the test substance in a semi-static system. The total number of living offspring produced per parent animal is recorded.

-

Endpoints: No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for reproduction.

This test determines the short-term toxicity of a substance to earthworms by assessing mortality and sublethal effects (e.g., weight change) over 14 days.[24][25][26][27][28]

-

Test Organism: Eisenia fetida (adults).

-

Procedure: Earthworms are exposed to the test substance mixed into an artificial soil substrate. Mortality and behavioral changes are observed at 7 and 14 days.

-

Endpoint: 14-day LC50.

This chronic study assesses the effects of a substance on the reproductive success of earthworms over an 8-week period.[24][29][30][31]

-

Test Organism: Eisenia fetida (adults).

-

Procedure: Adult earthworms are exposed to the test substance in artificial soil for 4 weeks, after which the adults are removed, and the cocoons are allowed to hatch for another 4 weeks. The number of juveniles is then counted.

-

Endpoints: NOEC and ECx for reproduction.

This laboratory test determines the median lethal dose (LD50) of a substance to adult honeybees after oral ingestion.[1][32][33][34][35]

-

Test Organism: Apis mellifera (adult worker bees).

-

Procedure: Bees are fed a sucrose (B13894) solution containing a range of concentrations of the test substance. Mortality is recorded at specified intervals up to 96 hours.

-

Endpoint: 48-hour and 96-hour oral LD50.

This test determines the LD50 of a substance to adult honeybees following direct topical application.[7][9][12][33][34][36]

-

Test Organism: Apis mellifera (adult worker bees).

-

Procedure: A precise volume of the test substance dissolved in a suitable solvent is applied to the dorsal thorax of individual bees. Mortality is observed for up to 96 hours.

-

Endpoint: 48-hour and 96-hour contact LD50.

Conclusion

Spirotetramat-enol, the active metabolite of the insecticide spirotetramat, exhibits a varied toxicological profile across different non-target organisms. While it demonstrates low acute toxicity to birds and adult honeybees, and moderate to low toxicity to fish and earthworms, there are indications of potential chronic effects on the reproduction of some aquatic and soil invertebrates. In mammals, the primary concern at high doses is male reproductive toxicity. A comprehensive understanding of these toxicological endpoints and the methodologies used to derive them is essential for conducting robust environmental risk assessments and for guiding the development of more ecologically compatible pest management strategies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in this endeavor.

References

- 1. oecd.org [oecd.org]

- 2. Inhibition of acetyl-CoA carboxylase by spirotetramat causes growth arrest and lipid depletion in nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. oecd.org [oecd.org]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 14. toxlab.co [toxlab.co]

- 15. eurofins.com.au [eurofins.com.au]

- 16. oecd.org [oecd.org]

- 17. shop.fera.co.uk [shop.fera.co.uk]

- 18. biotecnologiebt.it [biotecnologiebt.it]

- 19. MPG.eBooks - Description: Test No. 202: Daphnia sp. Acute Immobilisation Test [ebooks.mpdl.mpg.de]

- 20. biotecnologiebt.it [biotecnologiebt.it]

- 21. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]

- 22. swedenwaterresearch.se [swedenwaterresearch.se]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 25. biotecnologiebt.it [biotecnologiebt.it]

- 26. downloads.regulations.gov [downloads.regulations.gov]

- 27. catalog.labcorp.com [catalog.labcorp.com]

- 28. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 29. oecd.org [oecd.org]

- 30. oecd.org [oecd.org]

- 31. OECD 222 - Phytosafe [phytosafe.com]

- 32. biotecnologiebt.it [biotecnologiebt.it]

- 33. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]

- 34. content.fera.co.uk [content.fera.co.uk]

- 35. testinglab.com [testinglab.com]

- 36. oecd.org [oecd.org]

An In-depth Technical Guide to the Environmental Fate and Degradation of Spirotetramat-enol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotetramat, a member of the tetramic acid class of insecticides, is distinguished by its two-way systemic activity, translocating through both the xylem and phloem of plants. Upon application, it is rapidly metabolized to its primary and more biologically active metabolite, Spirotetramat-enol. Understanding the environmental fate and degradation of Spirotetramat-enol is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the degradation of Spirotetramat-enol in various environmental compartments, including details on its hydrolysis, photolysis, and metabolism in soil and aquatic systems.

Chemical Identity

| Property | Value |

| Common Name | Spirotetramat-enol |

| Chemical Name | cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one |

| CAS Number | 203313-25-1 (for Spirotetramat) |

| Molecular Formula | C₂₀H₂₅NO₃ |

| Molecular Weight | 327.42 g/mol |

| Synonyms | BYI08330-enol |

Degradation of Spirotetramat-enol

Spirotetramat-enol undergoes degradation in the environment through a combination of abiotic and biotic processes. The primary degradation pathway involves oxidation to Spirotetramat-ketohydroxy, followed by hydrolytic ring opening to form Spirotetramat-MA-amide. These metabolites are further degraded into non-extractable residues and carbon dioxide.

Hydrolysis

Spirotetramat-enol is susceptible to hydrolysis, with the rate being highly dependent on pH. Under neutral and alkaline conditions, hydrolysis is a significant degradation route.

Table 1: Hydrolysis Half-life of Spirotetramat

| pH | Temperature (°C) | Half-life (DT₅₀) in days | Reference |

| 7 | 25 | 8.6 | [1][2] |

| 9 | 25 | 0.32 (7.6 hours) | [3] |

| 4 | 25 | 32.5 | [3] |

Photolysis

Photodegradation in water and on soil surfaces also contributes to the breakdown of Spirotetramat-enol.

Table 2: Photolysis Half-life of Spirotetramat

| Medium | Conditions | Half-life (DT₅₀) in days | Reference |

| Water (sterile buffer) | pH 5, continuous simulated irradiation | 2.7 (uncorrected for hydrolysis) | [4] |

| Water | Under lighting condition | 13.59 | [5] |

| Soil (moist, viable) | Irradiated | 2.4 - 5.0 | [4] |

| Soil (moist, viable) | Dark control | 0.6 - 1.2 | [4] |

Metabolism in Soil

In soil, Spirotetramat is rapidly degraded to Spirotetramat-enol, which is then further metabolized by soil microorganisms. The rate of degradation is influenced by soil type and conditions.

Table 3: Aerobic Soil Metabolism Half-life (DT₅₀) of Spirotetramat

| Soil Type | Application Rate | Half-life (DT₅₀) in days | Reference |

| Sandy Loam | T1 & T2 | 3.63 & 3.96 | [6] |

| Loamy Sand | T1 & T2 | 3.45 & 3.77 | [6] |

| Sandy Clay | T1 & T2 | 3.18 & 3.82 | [6] |

| Clay | T1 & T2 | 2.76 & 3.27 | [6] |

The major metabolites identified in soil are Spirotetramat-enol and Spirotetramat-ketohydroxy.[3] Further degradation leads to the formation of Spirotetramat-MA-amide and eventual mineralization to CO₂.[1][6]

Metabolism in Water-Sediment Systems

In aquatic environments, Spirotetramat degrades rapidly in both the water phase and the sediment.

Table 4: Degradation in Water-Sediment Systems

| System | Parameter | Value | Reference |

| Water phase | DT₅₀ | ~1 day | [1] |

| Water-sediment system | DT₅₀ | ~1 day | [1] |

The primary degradation product in these systems is Spirotetramat-enol, which can be further oxidized to Spirotetramat-ketohydroxy.[1][3]

Bioaccumulation Potential

The potential for Spirotetramat-enol to bioaccumulate in organisms is considered low. This is supported by its octanol-water partition coefficient (Log Kow), which varies with pH.

Table 5: Octanol-Water Partition Coefficient (Log Kow) of Spirotetramat-enol

| pH | Log Kow | Reference |

| 5 | 2.0 | [7] |

| 7 | 0.3 | [7] |

| 9 | -1.3 | [7] |

A low Log Kow value, particularly at neutral and alkaline pH, indicates a lower potential for partitioning into fatty tissues of organisms. Studies have shown no potential for bioaccumulation of Spirotetramat.[8]

Experimental Protocols

Hydrolysis Study (as per OECD Guideline 111)

A study to determine the rate of hydrolysis of Spirotetramat-enol would typically involve:

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance: Radiolabeled Spirotetramat-enol is added to the buffer solutions at a known concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: At predetermined intervals, aliquots are taken and analyzed by a suitable method, such as High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS/MS), to determine the concentration of the parent compound and its degradation products.

-

Data Analysis: The rate of hydrolysis and the half-life (DT₅₀) are calculated.

Aerobic Soil Metabolism Study (as per OECD Guideline 307)

A typical protocol for an aerobic soil metabolism study includes:

-

Test System: Multiple soil types with varying characteristics (e.g., sandy loam, clay) are used. The soil is brought to a specific moisture content.

-

Test Substance: Radiolabeled Spirotetramat-enol is applied to the soil surface.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) under aerobic conditions. Volatile traps are used to collect any evolved ¹⁴CO₂.

-

Sampling and Extraction: Soil samples are collected at various time points and extracted using an appropriate solvent system (e.g., acetonitrile/water).

-